molecular formula C27H26N4O4S B11490267 2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B11490267
M. Wt: 502.6 g/mol
InChI Key: KEAJKUYPEIVXER-UHFFFAOYSA-N
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Description

2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxole, triazole, and acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde and an acid catalyst to form the benzodioxole ring.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Coupling Reactions: The benzodioxole and triazole intermediates are then coupled using a suitable linker, such as a sulfanyl group, under controlled conditions.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkylating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, alkylated products

Scientific Research Applications

2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide has shown potential in various scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anticancer or antimicrobial agent.

    Biology: It can be used as a probe to study biological pathways involving triazole and benzodioxole moieties.

    Materials Science: The compound’s stability and functional groups make it suitable for the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The benzodioxole and triazole rings can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole Derivatives: Compounds with similar benzodioxole structures, such as piperonyl butoxide, which is used as a pesticide synergist.

    Triazole Derivatives: Compounds like fluconazole, an antifungal agent, which also contains a triazole ring.

    Acetamide Derivatives: Compounds such as paracetamol, a common analgesic, which features an acetamide group.

Uniqueness

2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not typically observed in simpler compounds.

Properties

Molecular Formula

C27H26N4O4S

Molecular Weight

502.6 g/mol

IUPAC Name

2-[[5-(1,3-benzodioxol-5-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C27H26N4O4S/c1-18(2)19-8-10-20(11-9-19)28-26(32)16-36-27-30-29-25(31(27)21-6-4-3-5-7-21)15-33-22-12-13-23-24(14-22)35-17-34-23/h3-14,18H,15-17H2,1-2H3,(H,28,32)

InChI Key

KEAJKUYPEIVXER-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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